molecular formula C11H12BrNO3 B12247261 Ethyl [(3-bromo-2-methylphenyl)carbamoyl]formate

Ethyl [(3-bromo-2-methylphenyl)carbamoyl]formate

Cat. No.: B12247261
M. Wt: 286.12 g/mol
InChI Key: JLENPGICNKUTFD-UHFFFAOYSA-N
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Description

Ethyl [(3-bromo-2-methylphenyl)carbamoyl]formate is an organic compound with the molecular formula C10H12BrNO3. It is a derivative of carbamic acid and is characterized by the presence of a bromo-substituted aromatic ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(3-bromo-2-methylphenyl)carbamoyl]formate typically involves the reaction of 3-bromo-2-methylaniline with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(3-bromo-2-methylphenyl)carbamoyl]formate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The aromatic ring can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the carbamate group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted carbamates or thiocarbamates.

    Oxidation: Introduction of hydroxyl or carbonyl groups on the aromatic ring.

    Reduction: Formation of dehalogenated products or modified carbamates.

Scientific Research Applications

Ethyl [(3-bromo-2-methylphenyl)carbamoyl]formate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl [(3-bromo-2-methylphenyl)carbamoyl]formate involves its interaction with specific molecular targets. The bromine atom and carbamate group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects. The pathways involved may include enzyme inhibition or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [(3-chloro-2-methylphenyl)carbamoyl]formate
  • Ethyl [(3-fluoro-2-methylphenyl)carbamoyl]formate
  • Ethyl [(3-iodo-2-methylphenyl)carbamoyl]formate

Uniqueness

Ethyl [(3-bromo-2-methylphenyl)carbamoyl]formate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

IUPAC Name

ethyl 2-(3-bromo-2-methylanilino)-2-oxoacetate

InChI

InChI=1S/C11H12BrNO3/c1-3-16-11(15)10(14)13-9-6-4-5-8(12)7(9)2/h4-6H,3H2,1-2H3,(H,13,14)

InChI Key

JLENPGICNKUTFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C(=CC=C1)Br)C

Origin of Product

United States

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